molecular formula C10H26N6O2 B013885 Spermine NONOate CAS No. 136587-13-8

Spermine NONOate

Cat. No.: B013885
CAS No.: 136587-13-8
M. Wt: 262.35 g/mol
InChI Key: STVYBUMQUAJDER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

This compound interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from this compound affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

This compound is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from this compound leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of this compound .

Biochemical Analysis

Biochemical Properties

Spermine NONOate plays a significant role in biochemical reactions. It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing intracellular guanosine 3’ 5’ cyclic monophosphate and activating guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to dissociate to the free amine and NO in a pH-dependent manner . The half-life of this compound in 0.1 M phosphate buffer at pH 7.4 is 39 min at 37 °C, or 230 min at room temperature . Dissociation is essentially instantaneous at a pH of 5.0 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to persistently decrease the hemoglobin aggregation temperature irrespective of the Na+/K+ environment . ATP alone had no effect on the protein’s thermal stability but it facilitated protein’s destabilization in the presence of this compound .

Metabolic Pathways

This compound is involved in the nitric oxide (NO) pathway . It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Transport and Distribution

This compound is a small, gaseous and uncharged molecule, and thus it can freely diffuse into tissues . The effects of NO are restricted locally due to its short half-life (approximately 1s) .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Due to its small size and gaseous nature, it can freely diffuse into tissues and reach various subcellular compartments .

Chemical Reactions Analysis

Spermine NONOate undergoes spontaneous dissociation to release nitric oxide and the corresponding amine. This dissociation is pH-dependent and occurs more rapidly under acidic conditions . The primary reaction involves the cleavage of the diazeniumdiolate group, resulting in the formation of two molecules of nitric oxide and one molecule of spermine . This reaction is commonly used in biological studies to generate controlled amounts of nitric oxide.

Biological Activity

Spermine NONOate (SNN) is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities, particularly its role in modulating oxidative stress, affecting protein stability, and exhibiting anticoagulant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a stable complex of spermine and nitric oxide, designed for controlled release of NO. Its chemical structure is represented as:

N 4 1 3 Aminopropyl 2 hydroxy 2 nitrosohydrazino butyl 1 3 propanediamine\text{N 4 1 3 Aminopropyl 2 hydroxy 2 nitrosohydrazino butyl 1 3 propanediamine}

The compound has a half-life of approximately 39 minutes at 37°C and pH 7.4, with an effective concentration (EC50) of 6.2 μM for inducing relaxation in rabbit aorta tissues . The release of NO from SNN plays a crucial role in its biological effects, including vasodilation and modulation of cellular signaling pathways.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, particularly in the context of low-density lipoprotein (LDL) oxidation. Research indicates that SNN inhibits copper(II) sulfate-induced oxidative modification of LDL by reducing the formation of thiobarbituric acid reactive substances and conjugated diene formation . The inhibitory effect is concentration-dependent, with low concentrations being less effective compared to higher doses (above 4 μM), which show a marked enhancement in antioxidant activity .

Effects on Protein Stability

A study investigated the impact of this compound on the thermal stability of human hemoglobin. The findings revealed that SNN significantly decreased the unfolding temperature (TuT_u) of hemoglobin, suggesting that NO can destabilize protein structures under certain conditions. For example, in sodium-based buffers, the TuT_u was reduced from 64.0°C to 56.0°C upon addition of SNN . This effect was influenced by the ionic composition of the buffer, highlighting the complex interactions between NO donors and protein stability.

Table 1: Effects of this compound on Hemoglobin Unfolding Temperature

Buffer TypeControl TuT_u (°C)TuT_u with SNN (°C)Change (°C)
Sodium64.0 ± 0.656.0 ± 1.3-8.0
Potassium62.0 ± 1.159.0 ± 1.7-3.0

Anticoagulant Activity

This compound also exhibits anticoagulant properties. Studies have shown that it can enhance the anticoagulant effects when used in conjunction with heparin, demonstrating potential for therapeutic applications in managing coagulation disorders . The half-life at physiological conditions allows for sustained anticoagulant activity, making it a candidate for further investigation in clinical settings.

Case Studies and Clinical Implications

Case Study: Neuroprotection
In a study examining neuroprotection against oxidative stress in neuronal cells, SNN was shown to promote cell survival under conditions mimicking neurodegenerative diseases . The study indicated that SNN could mitigate cognitive dysfunction associated with Alzheimer's disease by reducing oxidative damage and enhancing neuronal health.

Case Study: Bacterial Resistance
Another investigation revealed that SNN could protect bacteria from aminoglycoside antibiotics by inhibiting respiration in Salmonella species . This finding suggests a dual role for NO donors in both promoting and inhibiting microbial activity depending on the context.

Properties

IUPAC Name

[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYBUMQUAJDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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